2-Cyano-4-(3-cyano-2-fluorophenyl)phenol, 95%
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Overview
Description
2-Cyano-4-(3-cyano-2-fluorophenyl)phenol, 95% (2C4FPC), is a chemical compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is an important tool for lab experiments.
Mechanism of Action
2-Cyano-4-(3-cyano-2-fluorophenyl)phenol, 95% is believed to act as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of many drugs, and its inhibition can lead to increased levels of drug in the body.
Biochemical and Physiological Effects
2-Cyano-4-(3-cyano-2-fluorophenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CYP2C9, which can lead to increased levels of drugs in the body. Additionally, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. This can lead to increased muscle contraction and improved cognitive function.
Advantages and Limitations for Lab Experiments
2-Cyano-4-(3-cyano-2-fluorophenyl)phenol, 95% has several advantages for lab experiments. It is relatively inexpensive, and can be synthesized in high purity. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and its effects on the body can vary depending on the dose and the individual.
Future Directions
For 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol, 95% include further research into its mechanism of action, its effects on the body, and its potential applications in drug design and development. Additionally, further research into its potential side effects and interactions with other drugs is needed. Other potential future directions include the development of new synthesis methods and the exploration of new applications for 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol, 95%.
Synthesis Methods
2-Cyano-4-(3-cyano-2-fluorophenyl)phenol, 95% is synthesized from a variety of starting materials, including 4-cyano-2-fluorophenol and 2-cyanobenzaldehyde. The reaction is typically carried out under acidic conditions in an organic solvent, such as ethanol or methanol. The reaction is typically carried out at room temperature, and the product is typically obtained in 95% purity.
Scientific Research Applications
2-Cyano-4-(3-cyano-2-fluorophenyl)phenol, 95% is used in a variety of scientific research applications, including drug design and development, biochemistry, and pharmacology. It is also used in the synthesis of other compounds, such as 5-cyano-2-fluorophenol and 4-cyano-2-fluorobenzaldehyde.
properties
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)-2-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O/c15-14-10(7-16)2-1-3-12(14)9-4-5-13(18)11(6-9)8-17/h1-6,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIHXTGZYUJEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)C#N)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684752 |
Source
|
Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-97-8 |
Source
|
Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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